molecular formula C15H23N3S B15028164 1-methyl-2-(octylsulfanyl)-1H-imidazo[4,5-c]pyridine

1-methyl-2-(octylsulfanyl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B15028164
M. Wt: 277.4 g/mol
InChI Key: BWXUJFZYBLYHIH-UHFFFAOYSA-N
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Description

1-methyl-2-(octylsulfanyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core with a methyl group at the 1-position and an octylsulfanyl group at the 2-position. This compound belongs to the class of imidazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(octylsulfanyl)-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable sulfur-containing reagent, followed by cyclization to form the imidazo[4,5-c]pyridine core. The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, which offers advantages such as high yield, simple work-up procedures, and efficient recovery of reagents. The use of room temperature ionic liquids as solvents can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(octylsulfanyl)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[4,5-c]pyridine core can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the imidazole ring or the octylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrogenated imidazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-methyl-2-(octylsulfanyl)-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-(octylsulfanyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom in the octylsulfanyl group can form interactions with metal ions or other biomolecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-(hexylsulfanyl)-1H-imidazo[4,5-c]pyridine
  • 1-methyl-2-(butylsulfanyl)-1H-imidazo[4,5-c]pyridine
  • 1-methyl-2-(ethylsulfanyl)-1H-imidazo[4,5-c]pyridine

Uniqueness

1-methyl-2-(octylsulfanyl)-1H-imidazo[4,5-c]pyridine is unique due to the presence of the octylsulfanyl group, which imparts distinct physicochemical properties and biological activities compared to its shorter-chain analogs. The longer alkyl chain can enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability .

Properties

Molecular Formula

C15H23N3S

Molecular Weight

277.4 g/mol

IUPAC Name

1-methyl-2-octylsulfanylimidazo[4,5-c]pyridine

InChI

InChI=1S/C15H23N3S/c1-3-4-5-6-7-8-11-19-15-17-13-12-16-10-9-14(13)18(15)2/h9-10,12H,3-8,11H2,1-2H3

InChI Key

BWXUJFZYBLYHIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=NC2=C(N1C)C=CN=C2

Origin of Product

United States

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